![molecular formula C12H14N2O2S B3382164 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 312608-22-3](/img/structure/B3382164.png)
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Übersicht
Beschreibung
“2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O2S/c1-2-7-14-10-6-4-3-5-9(10)13-12(14)17-8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not available in the literature.Wirkmechanismus
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is an organic compound that can act as a proton donor or acceptor, depending on the reaction conditions. It can also act as a nucleophile, meaning that it can react with electrophiles such as alkyl halides or acyl chlorides. In addition, this compound can act as a catalyst in certain reactions, such as the synthesis of dyes and pigments.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-coagulant properties. It has also been shown to have a role in the regulation of cell growth and differentiation, and it has been shown to have a role in the regulation of gene expression. In addition, this compound has been shown to have a role in the regulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is a versatile compound that has a variety of applications in scientific research. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. However, it is also relatively expensive, and it is not readily available in large quantities. In addition, it is not very soluble in organic solvents, so it may not be suitable for certain types of experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid. These include further investigation into its anti-inflammatory, anti-bacterial and anti-coagulant properties. In addition, further research into its role in the regulation of cell growth and differentiation, and its role in the regulation of gene expression and neurotransmitter release could be beneficial. Additionally, further research into its use as a reagent in the synthesis of a variety of compounds could be beneficial. Finally, further research into the use of this compound as a catalyst in certain reactions could be beneficial.
Wissenschaftliche Forschungsanwendungen
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anticoagulants. It has also been used in the synthesis of dyes and pigments. In addition, this compound has been used as a reagent in the synthesis of a variety of compounds, including N-alkyl-2-benzodiazole sulfonamides and N-alkyl-2-benzodiazole sulfonamides.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-propylbenzimidazol-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-7-14-10-6-4-3-5-9(10)13-12(14)17-8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUNXDXYRUQOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



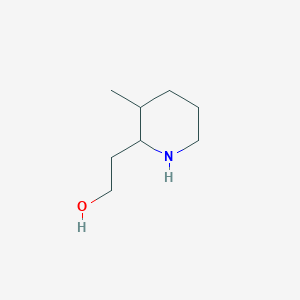
![Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B3382099.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B3382110.png)
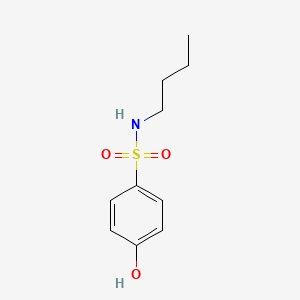

![Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-](/img/structure/B3382125.png)
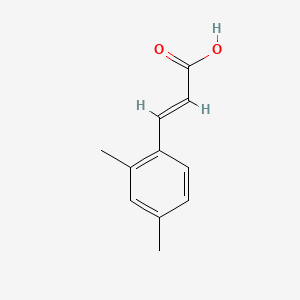
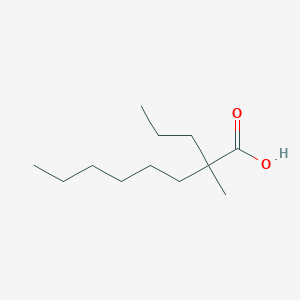



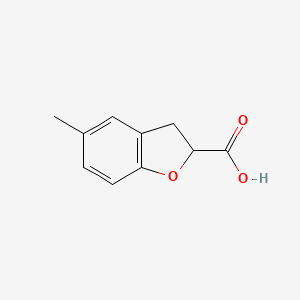
![Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate](/img/structure/B3382183.png)
